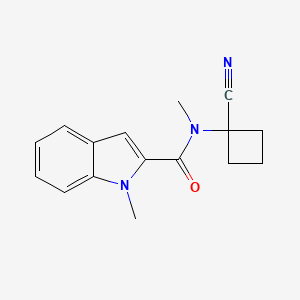

N-(1-Cyanocyclobutyl)-N,1-dimethylindole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Cyanocyclobutyl)-N,1-dimethylindole-2-carboxamide, also known as CMI-977, is a synthetic small molecule that has been extensively studied for its potential therapeutic properties. This compound belongs to the class of indole-2-carboxamides and has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In

Scientific Research Applications

Heterocyclic Compound Synthesis

N,N-dimethyl analogues, such as N-(1-Cyanocyclobutyl)-N,1-dimethylindole-2-carboxamide, are pivotal in the synthesis of a broad range of heterocyclic and fused heterocyclic derivatives. These compounds are of significant biological interest, providing access to new classes of biologically active heterocyclic compounds for biomedical applications. This utility in constructing acyclic, carbocyclic, and both five- and six-membered heterocyclic derivatives highlights their versatility in drug development and other biomedical applications (Gaber, Bagley, Muhammad, & Gomha, 2017).

Antiviral Activities

Certain thiazole C-nucleosides synthesized from reactions involving glycosyl cyanides, similar to the structural manipulation seen in this compound, exhibit in vitro activity against various viruses, including herpes virus, parainfluenza virus, and rhinovirus. These findings suggest potential applications in developing antiviral agents through structural modification and synthesis of related compounds (Srivastava, Pickering, Allen, Streeter, Campbell, Witkowski, Sidwell, & Robins, 1977).

Organic Synthesis Methodologies

The compound's structure is beneficial in organic synthesis, as demonstrated by its use in catalyzed cycloisomerization reactions to yield various valuable products. For example, N-propargylindole-2-carboxamides, which share functional group similarities with this compound, undergo AuCl3-catalyzed cycloisomerization to give beta-carbolinones. Such reactions are crucial for synthesizing complex organic molecules, including lavendamycin analogues (England & Padwa, 2008).

Properties

IUPAC Name |

N-(1-cyanocyclobutyl)-N,1-dimethylindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O/c1-18-13-7-4-3-6-12(13)10-14(18)15(20)19(2)16(11-17)8-5-9-16/h3-4,6-7,10H,5,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCRJTDSYZKNBDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C(=O)N(C)C3(CCC3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-dimethyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2567502.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2567512.png)

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2567513.png)

![1-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2567517.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2567522.png)